molecular formula C12H18N2O2 B068687 tert-Butyl (3-amino-2-methylphenyl)carbamate CAS No. 179898-27-2

tert-Butyl (3-amino-2-methylphenyl)carbamate

Cat. No. B068687
CAS RN: 179898-27-2
M. Wt: 222.28 g/mol
InChI Key: JNBGTBRWZRCMJJ-UHFFFAOYSA-N
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Description

“tert-Butyl (3-amino-2-methylphenyl)carbamate” is a chemical compound . It’s often used in research and has applications in life sciences and organic synthesis .


Synthesis Analysis

The synthesis of “tert-Butyl (3-amino-2-methylphenyl)carbamate” could potentially involve a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-amino-2-methylphenyl)carbamate” is complex. The compound has been used in the study of human CDK8/CYCC in complex with compound 2 . The molecular weight of a similar compound, tert-Butyl 3-(aminomethyl)phenylcarbamate, is 222.28 .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (3-amino-2-methylphenyl)carbamate” could include palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Palladium-Catalyzed Synthesis

Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the development of many pharmaceuticals and fine chemicals.

Synthesis of Pyrroles

Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the pharmaceutical industry and are part of many biologically active compounds.

Amino Group Protection

The compound plays a significant role in amino group protection during chemical synthesis . Protecting groups are vital in multi-step organic synthesis to prevent unwanted reactions at reactive sites.

Condensation Reactions

It is used in condensation reactions during the synthesis of complex organic molecules . These reactions are fundamental in the production of polymers and biologically active molecules.

Synthesis of Various Carbamates

Tert-butyl carbamate is a key starting material in the synthesis of a wide range of carbamates . Carbamates are used in a variety of applications, from pesticides to pharmaceuticals.

Safety and Hazards

Safety information for “tert-Butyl (3-amino-2-methylphenyl)carbamate” suggests that it should not be released into the environment . A similar compound, tert-Butyl Carbamate, has hazard statements including H302 - H315 - H317 - H319 - H335 .

Mechanism of Action

Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as (3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a compound with a variety of potential applications in the field of biochemistry.

Target of Action

The primary targets of Tert-Butyl (3-amino-2-methylphenyl)carbamate are currently unknown

properties

IUPAC Name

tert-butyl N-(3-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGTBRWZRCMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443759
Record name tert-Butyl (3-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-amino-2-methylphenyl)carbamate

CAS RN

179898-27-2
Record name tert-Butyl (3-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179898-27-2
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